molecular formula C7H6Br2O2S B6617024 ethyl 4,5-dibromothiophene-3-carboxylate CAS No. 1823905-03-8

ethyl 4,5-dibromothiophene-3-carboxylate

Cat. No.: B6617024
CAS No.: 1823905-03-8
M. Wt: 314.00 g/mol
InChI Key: ZJKKRSFGXOFNHV-UHFFFAOYSA-N
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Description

Ethyl 4,5-dibromothiophene-3-carboxylate is an organic compound with the molecular formula C7H6Br2O2S and a molecular weight of 314 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is functionalized with bromine atoms at the 4 and 5 positions, as well as an ethyl ester group at the 3 position. It is known for its unique reactivity and selectivity, making it valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dibromothiophene-3-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method includes the bromination of thiophene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting dibrominated intermediate is then esterified with ethanol in the presence of a dehydrating agent like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dibromothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4,5-dibromothiophene-3-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 4,5-dibromothiophene-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms at the 4 and 5 positions are highly reactive, allowing for various substitution and coupling reactions. The ester group at the 3 position can undergo hydrolysis or transesterification, providing versatility in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,5-dibromothiophene-3-carboxylate is unique due to the specific positioning of the bromine atoms and the ester group, which imparts distinct reactivity and selectivity. This makes it particularly useful in the synthesis of specialized organic compounds and materials .

Properties

IUPAC Name

ethyl 4,5-dibromothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2S/c1-2-11-7(10)4-3-12-6(9)5(4)8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKKRSFGXOFNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823905-03-8
Record name ethyl 4,5-dibromothiophene-3-carboxylate
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